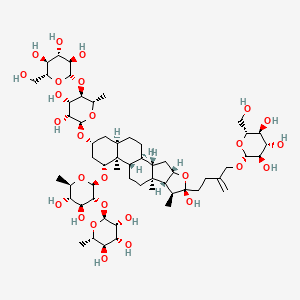
Convallamaroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Convallamaroside is a steroid saponin.
Aplicaciones Científicas De Investigación
Anti-Angiogenic Properties
Overview
Convallamaroside has been studied for its significant anti-angiogenic effects, which are crucial in cancer therapy. Angiogenesis, the formation of new blood vessels, is a key process in tumor growth and metastasis. In a study conducted on mice, this compound demonstrated a marked inhibitory effect on new vessel formation induced by human kidney tumor cells, achieving statistical significance with p<0.001 .
Case Study
In an experimental model, the administration of this compound resulted in a decrease in the number of new vessels formed in response to sarcoma cells, further supporting its potential as an anti-cancer agent by targeting angiogenesis . This suggests that this compound may serve as a valuable compound in developing therapies aimed at inhibiting tumor growth through angiogenesis suppression.
Anticancer Activity
Mechanism of Action
Research indicates that steroidal saponins, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, thus limiting their proliferation .
In Vitro and In Vivo Studies
Studies have shown that this compound can inhibit the growth of different cancer types, including breast and colon cancers. For instance, in vitro tests revealed that it could significantly reduce cell viability in cultured cancer cells . Furthermore, animal studies have corroborated these findings, demonstrating reduced tumor sizes when treated with this compound .
Other Pharmacological Applications
Antimicrobial and Anti-Inflammatory Effects
Beyond its anticancer properties, this compound exhibits antimicrobial and anti-inflammatory activities. Research has highlighted its potential use as an antibacterial and antifungal agent due to its ability to disrupt microbial membranes . Additionally, its anti-inflammatory properties may provide therapeutic benefits in conditions characterized by excessive inflammation.
Commercial Uses
Industrial Applications
this compound and other steroidal saponins are utilized in various industrial applications as surfactants and foaming agents. Their ability to lower surface tension makes them valuable in cosmetic formulations and other consumer products .
Summary Table of Applications
Propiedades
Número CAS |
52591-05-6 |
|---|---|
Fórmula molecular |
C57H94O27 |
Peso molecular |
1211.3 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-16-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-20(19-74-50-44(69)40(65)37(62)31(17-58)79-50)10-13-57(73)21(2)34-30(84-57)16-29-27-9-8-25-14-26(78-51-47(72)43(68)48(24(5)77-51)82-53-46(71)41(66)38(63)32(18-59)80-53)15-33(56(25,7)28(27)11-12-55(29,34)6)81-54-49(42(67)36(61)23(4)76-54)83-52-45(70)39(64)35(60)22(3)75-52/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23+,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |
Clave InChI |
FNDDEEUISKKDMU-VQDATVTDSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(=C)COC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(=C)COC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
convallamaroside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















